molecular formula C23H40 B14341900 Tricosa-1,8,15,22-tetraene CAS No. 93368-74-2

Tricosa-1,8,15,22-tetraene

Cat. No.: B14341900
CAS No.: 93368-74-2
M. Wt: 316.6 g/mol
InChI Key: AQMCQVLRJBEOCN-UHFFFAOYSA-N
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Description

Tricosa-1,8,15,22-tetraene is a hydrocarbon compound with the molecular formula C23H32. It is characterized by the presence of four double bonds located at positions 1, 8, 15, and 22 in the tricosane chain. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricosa-1,8,15,22-tetraene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tricosa-1,8,15,22-tetraene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the double bonds into epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.

    Reduction: Pd/C catalyst under hydrogen gas in solvents like ethanol or methanol.

    Substitution: Br2 or Cl2 in solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Major Products Formed

    Oxidation: Epoxides, diols, or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Tricosa-1,8,15,22-tetraene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and as a component in lubricants and coatings.

Mechanism of Action

The mechanism of action of tricosa-1,8,15,22-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds allow it to participate in various chemical reactions, which can modulate biological pathways and processes. For example, its oxidation products may interact with cellular components, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Tricosa-1,8,15,22-tetraene can be compared with other similar compounds such as:

    Tricosa-1,8,15-triene: Lacks one double bond compared to this compound, resulting in different chemical reactivity and applications.

    Tricosa-1,8,15,22-pentaene:

    Tricosa-1,8,15,22-tetrayne: Contains triple bonds instead of double bonds, leading to significantly different chemical properties and uses.

The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

CAS No.

93368-74-2

Molecular Formula

C23H40

Molecular Weight

316.6 g/mol

IUPAC Name

tricosa-1,8,15,22-tetraene

InChI

InChI=1S/C23H40/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4,15-18H,1-2,5-14,19-23H2

InChI Key

AQMCQVLRJBEOCN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC=CCCCCCC=CCCCCCC=C

Origin of Product

United States

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